
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H16ClFN2・2HCl . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound is based on its chemical formula, C12H16ClFN2・2HCl . The molecular weight of the compound is 315.64 .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Crystal Structure
Research has focused on the synthesis and conformational analysis of related compounds, such as the study by Ribet et al. (2005), which discussed the crystal structure and conformational dynamics of a closely related chemical structure. This research aids in understanding the molecular geometry, electronic properties, and potential interaction sites for binding with biological targets or forming materials with specific characteristics (Ribet et al., 2005).
Mechanistic Insights into Chemical Reactions
Mancini et al. (2005) explored the reactions between a related fluorinated compound and alicyclic amines, providing mechanistic insights that are crucial for designing synthetic routes and understanding the reactivity of such compounds. These findings contribute to the development of more efficient synthetic methodologies and the prediction of reaction outcomes in pharmaceutical and material science applications (Mancini et al., 2005).
Radiolabeling and Imaging Applications
The synthesis and application of fluorine-18 labeled compounds for PET imaging, as discussed by Mäding et al. (2006), demonstrate the potential of fluorinated piperidine derivatives in the development of imaging agents for diagnostic purposes. These compounds can be used to study various biological processes, contributing to the advancement of medical diagnostics and therapeutic monitoring (Mäding et al., 2006).
Novel Synthetic Approaches and Material Science
Scheunemann et al. (2011) investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, demonstrating a method to synthesize piperidine derivatives with high regiocontrol. Such synthetic strategies enable the production of compounds with specific configurations and functionalities, essential for developing new materials and pharmaceuticals (Scheunemann et al., 2011).
Pharmacological Applications
Research into the anti-inflammatory activity of fluorine-substituted benzylpiperidine derivatives, as detailed by Sun et al. (2019), highlights the pharmacological potential of such compounds. These studies are crucial for identifying new therapeutic agents and understanding the structure-activity relationships that govern their efficacy (Sun et al., 2019).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSHNQWRCBGLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)
![6-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2844664.png)
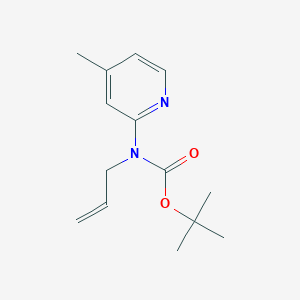

![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)
![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)
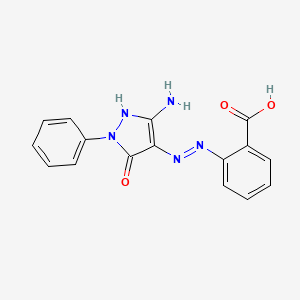
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)
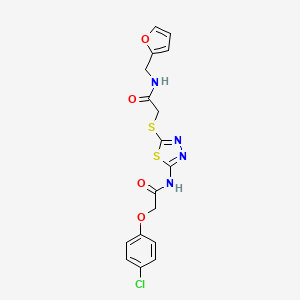


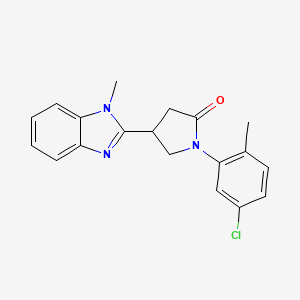
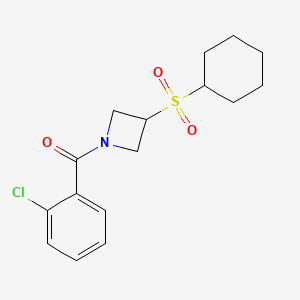
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)